
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide, also known as HDMBr, is a quaternary ammonium salt that has been extensively studied for its biological and chemical properties. This compound is widely used in scientific research applications, particularly in the field of organic chemistry, due to its unique structure and properties.
Mecanismo De Acción
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. Its morpholinium group provides a unique steric and electronic environment that enhances its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
While 2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low acute toxicity. However, it should be handled with care and proper safety measures should be taken.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has several advantages for use in lab experiments, including its high catalytic activity, stability, and ease of synthesis. However, its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide, including exploring its potential as a catalyst for new organic synthesis reactions, studying its interactions with other molecules, and developing new methods for its synthesis and purification. Additionally, further research is needed to fully understand its biochemical and physiological effects.
Métodos De Síntesis
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide can be synthesized through a simple and efficient method using p-tolylmethylamine and glycidol as starting materials. The reaction takes place in the presence of hydrobromic acid and is followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has been used in various scientific research applications, including as a catalyst in organic synthesis reactions, a stabilizer for polymers, and a reagent for analytical chemistry. Its unique structure and properties make it a valuable tool for researchers in the field of organic chemistry.
Propiedades
Número CAS |
145730-12-7 |
|---|---|
Nombre del producto |
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide |
Fórmula molecular |
C13H20BrNO2 |
Peso molecular |
302.21 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(3-methylphenyl)morpholin-4-ium-2-ol;bromide |
InChI |
InChI=1S/C13H20NO2.BrH/c1-11-5-4-6-12(9-11)13(15)10-14(2,3)7-8-16-13;/h4-6,9,15H,7-8,10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ARRYPXCYHOZZKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2(C[N+](CCO2)(C)C)O.[Br-] |
SMILES canónico |
CC1=CC(=CC=C1)C2(C[N+](CCO2)(C)C)O.[Br-] |
Sinónimos |
2-hydroxy-4,4-dimethyl-2-(4-tolyl)morpholinium 2-hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide tol-HDMMOL bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



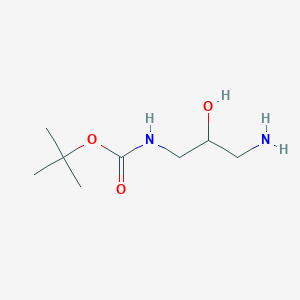
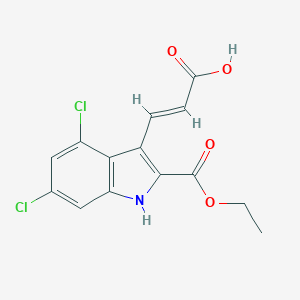
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
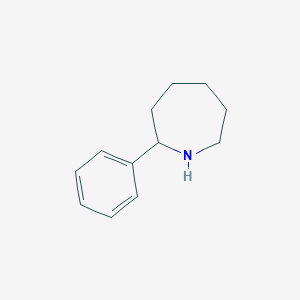
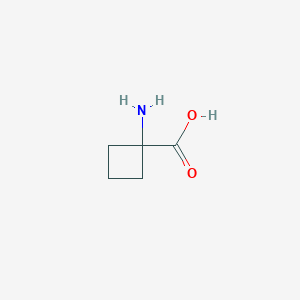
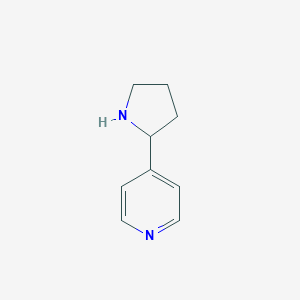
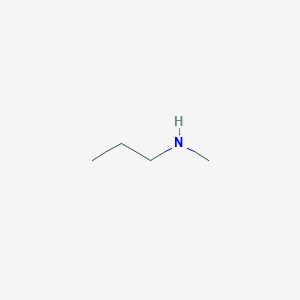
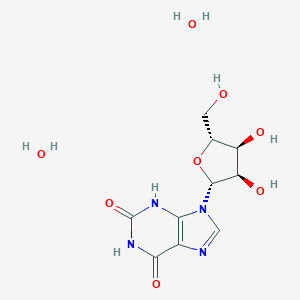

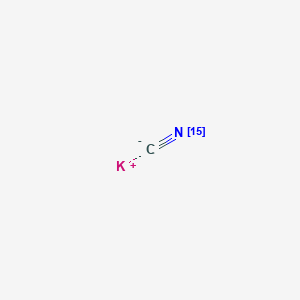
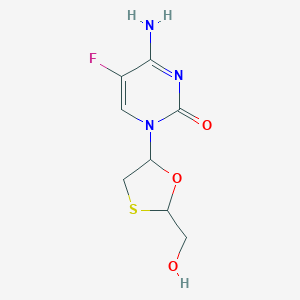
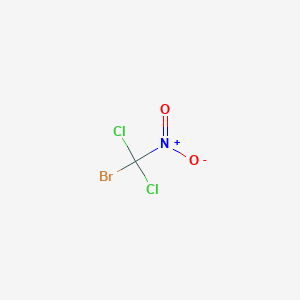
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
